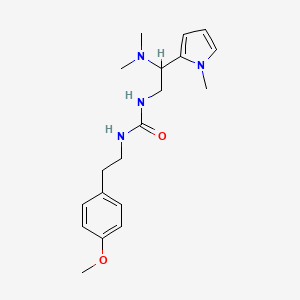
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C19H28N4O2 and its molecular weight is 344.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound belonging to the class of ureas. Its unique structure, characterized by a dimethylamino group, a pyrrole ring, and a phenylurea moiety, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- IUPAC Name : 1-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3-(4-methoxyphenethyl)urea
- Molecular Formula : C16H22N4O2
- Molecular Weight : 286.37 g/mol
- CAS Number : 1207002-81-0
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Anticancer properties
- Antidepressant effects
- Neuroprotective activities
The biological activity is primarily attributed to the modulation of neurotransmitter systems and cellular signaling pathways. The dimethylamino group may enhance lipophilicity, facilitating better penetration into biological membranes.
Anticancer Activity
A study investigating the anticancer potential of urea derivatives found that compounds with similar structures inhibited the proliferation of various cancer cell lines. Specifically, the compound demonstrated IC50 values in the micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.6 |
| A549 | 4.3 |
This suggests that the compound could serve as a lead structure for developing new anticancer agents.
Antidepressant Effects
In animal models, compounds with similar pharmacophores have shown significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The proposed mechanism involves serotonin and norepinephrine reuptake inhibition.
| Test | Effect |
|---|---|
| Forced Swim Test | Reduced immobility |
| Tail Suspension Test | Increased struggle |
These findings support further investigation into the compound's potential as an antidepressant.
Neuroprotective Activity
Recent studies have indicated that related compounds exhibit neuroprotective effects against oxidative stress-induced neuronal damage. The presence of the pyrrole ring is believed to contribute to antioxidant activity.
Propiedades
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-22(2)18(17-6-5-13-23(17)3)14-21-19(24)20-12-11-15-7-9-16(25-4)10-8-15/h5-10,13,18H,11-12,14H2,1-4H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLNQPGZAXRHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NCCC2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













